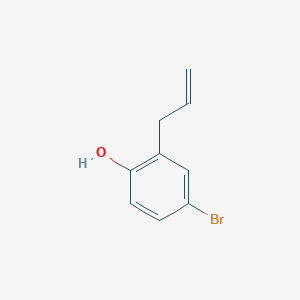

2-Allyl-4-bromophenol

Description

The exact mass of the compound 2-Allyl-4-bromophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Allyl-4-bromophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Allyl-4-bromophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBCZCKHMGPYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293146 | |

| Record name | 2-ALLYL-4-BROMOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13997-74-5 | |

| Record name | NSC87385 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ALLYL-4-BROMOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Allyl-4-bromophenol chemical and physical properties

The following technical guide details the chemical and physical profile of 2-Allyl-4-bromophenol, a critical intermediate in the synthesis of heterocycles and pharmaceutical scaffolds.

High-Purity Intermediate for Benzofuran Scaffolds and Cross-Coupling Architectures

Executive Summary

2-Allyl-4-bromophenol (CAS: 13997-74-5) is a bifunctional aromatic building block characterized by an ortho-allyl group and a para-bromine substituent relative to the phenolic hydroxyl. This structural arrangement makes it a "privileged structure" in medicinal chemistry, serving as the direct precursor to 5-bromo-2,3-dihydrobenzofurans —a core scaffold found in various bioactive natural products (e.g., ailanthoidol) and synthetic pharmaceuticals. Its utility stems from the orthogonal reactivity of its functional groups: the phenol/allyl pair allows for oxidative or radical cyclization, while the aryl bromide facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 4-Bromo-2-(prop-2-en-1-yl)phenol |

| CAS Number | 13997-74-5 |

| Molecular Formula | C |

| Molecular Weight | 213.07 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Melting Point | 50.5 °C (Solidifies upon cooling/standing) |

| Boiling Point | ~138 °C at 15 mmHg (Est. 273 °C at 760 mmHg) |

| Density | 1.435 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in Water |

| Acidity (pKa) | ~9.5 (Phenolic OH) |

Synthesis & Production: The Claisen Rearrangement Route

The industrial and laboratory standard for producing 2-Allyl-4-bromophenol relies on the aromatic Claisen rearrangement . This [3,3]-sigmatropic rearrangement is thermodynamically driven and highly regioselective, ensuring the allyl group migrates exclusively to the ortho position.

Reaction Mechanism & Workflow

Figure 1: Synthetic pathway via O-allylation and thermal rearrangement.

Detailed Experimental Protocol

Step 1: Synthesis of Allyl 4-Bromophenyl Ether

-

Reagents: Dissolve 4-bromophenol (1.0 eq) in anhydrous acetone or DMF.

-

Base Addition: Add Potassium Carbonate (K

CO -

Allylation: Dropwise add Allyl Bromide (1.2 eq) at 0°C, then reflux (acetone) or stir at RT (DMF) for 4–6 hours.

-

Workup: Filter salts, concentrate filtrate, and extract with Ethyl Acetate/Water.

-

Validation: Disappearance of phenolic OH stretch in IR; appearance of ether linkage.

Step 2: Thermal Claisen Rearrangement

-

Setup: Place the crude Allyl 4-Bromophenyl Ether in a heavy-walled pressure tube or round-bottom flask fitted with an air condenser.

-

Solvent System: Use a high-boiling solvent like N,N-Dimethylaniline (DMA) or perform neat (solvent-free) if scale permits.

-

Reaction: Heat to 190–200°C for 4–12 hours. The reaction passes through a dienone intermediate which rapidly tautomerizes to the phenol.[1]

-

Purification: Cool to room temperature. Dilute with ether and wash with dilute HCl (to remove DMA if used). Extract with Claisen alkali (6M NaOH) to separate the phenolic product from unreacted ether, then acidify the aqueous layer to precipitate the product.

-

Yield: Typical yields range from 75–85%.

Structural Characterization

Researchers must validate the structure using NMR and IR spectroscopy. The loss of symmetry compared to the para-substituted starting material is a key diagnostic.

Characteristic Spectral Signatures

| Technique | Signal | Assignment & Interpretation |

| ¹H NMR (CDCl | δ 5.0–5.5 ppm (s, 1H) | Phenolic OH : Broad singlet, exchangeable with D |

| δ 3.35 ppm (d, 2H) | Allylic -CH | |

| δ 5.95 ppm (m, 1H) | Vinylic -CH= : Multiplet, internal alkene proton. | |

| δ 5.15 ppm (m, 2H) | Terminal =CH | |

| δ 6.7–7.3 ppm (m, 3H) | Aromatic Region : ABX system. H-3 (d, ortho to OH), H-5 (dd), H-6 (d, meta to OH). | |

| IR Spectroscopy | 3200–3500 cm⁻¹ | O-H Stretch : Broad band (hydrogen bonding). |

| 1635 cm⁻¹ | C=C Stretch : Characteristic of the allyl alkene. | |

| 600–800 cm⁻¹ | C-Br Stretch : Strong absorption bands. |

Reactivity & Applications in Drug Discovery

The value of 2-Allyl-4-bromophenol lies in its ability to undergo heterocyclization . It is the primary feedstock for synthesizing dihydrobenzofurans , a moiety prevalent in bioactive molecules acting as antioxidants, enzyme inhibitors (e.g., Acetylcholinesterase), and anticancer agents.

Cyclization to Dihydrobenzofurans

The allyl group acts as an internal trap for the phenolic oxygen. This can be achieved via:

-

Radical Cyclization: Using AIBN/Bu

SnH to generate an aryl radical that cyclizes onto the alkene. -

Acid-Catalyzed Cyclization: Treatment with HBr/AcOH or Lewis acids.

-

Iodo-etherification: Reaction with I

/NaHCO

Figure 2: Transformation into the pharmacologically active benzofuran core.

Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4 position remains intact during the Claisen rearrangement, leaving the molecule ready for divergent synthesis:

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl structures.

-

Stille Coupling: Reaction with organostannanes to extend the carbon skeleton.

-

Buchwald-Hartwig: Amination to introduce nitrogen-containing heterocycles.

Safety & Handling (SDS Summary)

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage: Category 1 (Causes serious eye damage).

-

STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles (or face shield), and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol or polymerization of the allyl group. Light sensitive—store in amber vials.

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste containing halogens.

References

-

Claisen, L. (1912). Über die Umlagerung von Phenol-allyläthern in C-Allyl-phenole.[2] Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. (Foundational mechanism).

-

PubChem. (n.d.). 2-Allyl-4-bromophenol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-allyl-4-bromophenol.[3] Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

Sources

Technical Whitepaper: 2-Allyl-4-bromophenol

Structural Identity, Synthetic Architecture, and Pharmacophore Applications

Executive Summary

This guide provides a comprehensive technical analysis of 2-Allyl-4-bromophenol , a critical intermediate in the synthesis of dihydrobenzofurans and other heterocyclic pharmacophores. While often simplified in catalogs, the molecule represents a classic study in regioselective functionalization via the Claisen rearrangement. This document details its IUPAC nomenclature, industrial-standard synthesis protocols, spectroscopic validation, and downstream utility in drug discovery.

Part 1: Nomenclature and Structural Identity

Precise nomenclature is the bedrock of chemical reproducibility. While "2-Allyl-4-bromophenol" is the common trade name, the rigorous IUPAC designation follows the priority rules where the hydroxyl group defines the parent structure (phenol).

| Identifier Type | Designation | Notes |

| IUPAC Name | 4-Bromo-2-(prop-2-en-1-yl)phenol | Preferred IUPAC Name (PIN).[1] "Allyl" is retained but systematic naming uses prop-2-en-1-yl. |

| CAS Registry Number | 13997-74-5 | Unique numerical identifier for database retrieval.[1] |

| Molecular Formula | MW: 213.07 g/mol | |

| SMILES | OC1=C(CC=C)C=C(Br)C=C1 | Machine-readable string for chemoinformatics.[1][2][3] |

Structural Analysis: The molecule features a 1,2,4-trisubstituted benzene ring. The ortho positioning of the allyl group relative to the hydroxyl is chemically significant; it indicates the molecule is likely the product of a [3,3]-sigmatropic rearrangement (Claisen) rather than direct electrophilic aromatic substitution, which would typically favor para selectivity or poly-substitution.

Part 2: Synthetic Architecture & Experimental Protocol

The most robust route to high-purity 2-Allyl-4-bromophenol is the Claisen Rearrangement of 4-bromophenyl allyl ether. Direct allylation of 4-bromophenol is discouraged due to poor regioselectivity (C-alkylation vs O-alkylation mixtures).

Phase 1: Precursor Synthesis (Williamson Ether Synthesis)

Objective: Synthesize 4-bromophenyl allyl ether.

-

Reagents: 4-Bromophenol (1.0 eq), Allyl bromide (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Acetone (reagent grade) or Acetonitrile.

-

Protocol:

-

Dissolve 4-bromophenol in acetone.

-

Add anhydrous

to deprotonate the phenol (formation of phenoxide). -

Add allyl bromide dropwise to control exotherm.

-

Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Filter inorganic salts, concentrate filtrate, and wash with NaOH (to remove unreacted phenol).

-

Phase 2: Thermodynamic Rearrangement (The Claisen Step)

Objective: Convert the ether to the ortho-allyl phenol.

-

Reagents: 4-Bromophenyl allyl ether (neat) or in high-boiling solvent (N,N-dimethylaniline).

-

Mechanism: Concerted [3,3]-sigmatropic rearrangement followed by tautomerization.

-

Protocol:

-

Heat the ether precursor to 190°C–200°C under Argon atmosphere.

-

Critical Control Point: The reaction is exothermic. If running neat (solvent-free), ensure rigorous temperature control to prevent polymerization.

-

Duration: 4–12 hours.

-

Purification: Vacuum distillation or Column Chromatography (Silica gel, Hexane:EtOAc gradient).

-

Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the concerted transition state that guarantees ortho regiochemistry.

Figure 1: Synthetic pathway via Williamson Ether Synthesis followed by Claisen Rearrangement.[1]

Part 3: Structural Characterization (Quality Control)

Validation of the synthesized compound requires confirming the presence of the allyl group and the specific substitution pattern on the aromatic ring.

Diagnostic NMR Signals

The following table outlines the expected

| Moiety | Proton Type | Approx.[1][4][5] Shift ( | Multiplicity | Diagnostic Value |

| Allyl | 3.3 – 3.4 | Doublet ( | Connects allyl to ring. | |

| Allyl | 5.0 – 5.2 | Multiplet ( | Distinctive alkene termini. | |

| Allyl | 5.9 – 6.0 | Multiplet ( | Vinyl proton; coupling to both | |

| Phenol | 5.0 – 5.5 | Singlet ( | Exchangeable with | |

| Aromatic | ~6.7 | Doublet ( | Shielded by OH group. | |

| Aromatic | 7.1 – 7.3 | Multiplet | Deshielded by Bromine. |

Interpretation: The loss of the O-methylene signal (usually ~4.5 ppm in the ether precursor) and the appearance of the C-methylene signal (~3.35 ppm) is the primary indicator that the rearrangement was successful [1].

Part 4: Applications in Pharmacophore Development

2-Allyl-4-bromophenol is not merely an end-product; it is a "privileged scaffold" for generating oxygen heterocycles.

1. Dihydrobenzofuran Synthesis

The primary application in drug discovery is the cyclization to 5-bromo-2-methyl-2,3-dihydrobenzofuran .

-

Method: Treatment with Lewis acids or hydroboration/oxidation sequences.

-

Relevance: Benzofuran derivatives possess significant biological activities, including anti-arrhythmic (e.g., Amiodarone analogs) and antimicrobial properties.

2. Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4 position serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing medicinal chemists to extend the carbon skeleton after establishing the allyl-phenol core.

Workflow: From Reactant to Validated Scaffold

Figure 2: Operational workflow from synthesis to pharmacophore generation.

References

-

PubChem. (n.d.).[1][6] 2-Allyl-4-bromophenol (Compound).[1][4][7] National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen rearrangement. (General mechanism verification). Retrieved from [Link][8][9]

Sources

- 1. 2-Allyl-4-bromophenol | C9H9BrO | CID 258468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13997-74-5|2-Allyl-4-bromophenol|BLD Pharm [bldpharm.com]

- 3. 4-bromo-2-prop-2-enyl-phenol | CAS#:13997-74-5 | Chemsrc [chemsrc.com]

- 4. PubChemLite - 2-allyl-4-bromophenol (C9H9BrO) [pubchemlite.lcsb.uni.lu]

- 5. 4-Bromophenol(106-41-2) 1H NMR spectrum [chemicalbook.com]

- 6. 4-(2-Bromopropan-2-yl)phenol | C9H11BrO | CID 23075349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Allyl-4-bromophenol, 250 mg, CAS No. 13997-74-5 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

Molecular structure and formula of 2-Allyl-4-bromophenol

Structural Characterization, Synthetic Utility, and Reactivity Profile

Executive Summary & Molecular Identity[1]

2-Allyl-4-bromophenol (4-bromo-2-(prop-2-en-1-yl)phenol) represents a high-value scaffold in medicinal chemistry and agrochemical synthesis. Distinguished by its orthogonal reactivity, the molecule features three distinct functional handles: a phenolic hydroxyl group (H-bond donor/nucleophile), an allylic side chain (olefin metathesis/cyclization precursor), and an aryl bromide (cross-coupling electrophile).

This guide delineates the structural parameters, validated synthetic protocols via Claisen rearrangement, and spectroscopic signatures required for the unambiguous identification of this compound in drug development workflows.

1.1 Chemical Identity Table

| Attribute | Specification |

| IUPAC Name | 4-Bromo-2-(prop-2-en-1-yl)phenol |

| CAS Registry Number | 13997-74-5 |

| Molecular Weight | 213.07 g/mol |

| Exact Mass | 211.9837 Da |

| SMILES | Oc1ccc(Br)cc1CC=C |

| Physical State | Pale yellow oil to low-melting solid |

| Solubility | Soluble in DMSO, MeOH, |

Structural Analysis & Spectroscopic Signatures

The structural integrity of 2-Allyl-4-bromophenol relies on the specific ortho relationship between the allyl group and the hydroxyl moiety, established via sigmatropic rearrangement.

2.1 Nuclear Magnetic Resonance (NMR) Profiling

Researchers must validate the structure by confirming the loss of O-allyl signals (ether) and the appearance of C-allyl signals (phenol).

-

NMR (400 MHz,

-

Phenolic OH: Singlet,

ppm (broad, exchangeable). -

Aromatic Region (ABC System):

-

(ortho to Br, meta to OH): Doublet,

- (ortho to Br, ortho to allyl): Doublet of doublets (dd).

-

(ortho to OH): Doublet,

-

(ortho to Br, meta to OH): Doublet,

-

Allyl Group: [1][2][3][4][5][6]

-

Methine (

): Multiplet, -

Terminal Alkene (

): Multiplet/overlapping doublets, -

Benzylic Methylene (

): Doublet,

-

-

2.2 Infrared Spectroscopy (FT-IR)

-

Stretch: Broad band at

-

Stretch: Sharp peak at

Synthetic Pathways & Mechanism[10]

The most authoritative method for synthesizing 2-Allyl-4-bromophenol is the Claisen Rearrangement . Unlike direct bromination of 2-allylphenol, which often yields inseparable mixtures of regioisomers, the Claisen route ensures high regioselectivity by leveraging a [3,3]-sigmatropic shift.

3.1 Mechanistic Workflow

The synthesis proceeds in two distinct stages:

-

O-Alkylation: Formation of allyl 4-bromophenyl ether.

-

Thermal Rearrangement: A concerted [3,3]-sigmatropic rearrangement drives the allyl group to the ortho position, followed by rapid tautomerization to restore aromaticity.

Figure 1: The Claisen Rearrangement pathway ensures regioselective installation of the allyl group at the ortho position relative to the hydroxyl group.

Experimental Protocol: Validated Synthesis

Objective: Preparation of 2-Allyl-4-bromophenol (10g scale). Safety Warning: Allyl bromide is a lachrymator and alkylating agent. Work in a fume hood.

Phase 1: Synthesis of Allyl 4-Bromophenyl Ether

-

Reagents: Charge a round-bottom flask with 4-bromophenol (1.0 eq), anhydrous

(1.5 eq), and acetone ( -

Addition: Add allyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction: Reflux at

for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol ( -

Workup: Filter off solids (

). Concentrate the filtrate. Dissolve residue in

Phase 2: Thermal Rearrangement

-

Setup: Place the neat allyl 4-bromophenyl ether in a heavy-walled pressure tube or a round-bottom flask with an air condenser.

-

Execution: Heat the neat oil to

under an argon atmosphere for 2–4 hours.-

Note: Alternatively, use a high-boiling solvent like N,N-diethylaniline or decalin if temperature control is difficult, though neat heating is cleaner for isolation.

-

-

Purification: The crude product is often sufficiently pure (

). For analytical purity, purify via silica gel flash chromatography (Gradient: 0% -

Yield Expectation: 75–85% overall yield.

Pharmacophore & Reactivity Profile[1]

For drug development professionals, 2-Allyl-4-bromophenol serves as a "linchpin" intermediate. Its structure allows for divergent synthesis of complex heterocycles.

5.1 Key Transformations

-

Benzofuran Synthesis: Treatment with

induces iodocyclization to yield 5-bromo-2-(iodomethyl)-2,3-dihydrobenzofuran, a scaffold found in various bioactive natural products. -

Suzuki-Miyaura Coupling: The aryl bromide remains intact during the Claisen rearrangement, allowing for subsequent Pd-catalyzed cross-coupling to biaryl systems.

-

Ring Closing Metathesis (RCM): The allyl group can participate in RCM reactions to form macrocycles if an alkene is appended to the phenolic oxygen.

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 258468, 2-Allyl-4-bromophenol. Retrieved from [Link][7]

- Castro, J. L. M., et al. (1994). Claisen Rearrangement of Allyl Phenyl Ethers. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 7. 2-Allyl-4-bromophenol | C9H9BrO | CID 258468 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Allyl-4-bromophenol

Abstract

2-Allyl-4-bromophenol is a substituted phenolic compound with significant potential in organic synthesis and medicinal chemistry. Its utility as a building block stems from the reactive handles provided by the hydroxyl, allyl, and bromo functional groups. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a detailed exploration of 2-Allyl-4-bromophenol, focusing on its synthesis and comprehensive spectroscopic characterization. While experimental spectra for this specific molecule are not universally available in public databases, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach serves as a foundational guide for researchers aiming to synthesize, identify, and utilize this versatile compound.

Introduction and Synthetic Strategy

2-Allyl-4-bromophenol (C₉H₉BrO, Molar Mass: 213.07 g/mol ) is a key intermediate in the synthesis of more complex molecules.[1] Its structure, featuring an ortho-allyl and para-bromo substitution on a phenol ring, offers multiple sites for further chemical modification. The synthesis of this compound is most commonly achieved through a well-established two-step process starting from 4-bromophenol.[2] This process involves an initial O-allylation followed by a thermal Claisen rearrangement, a powerful[3][3]-sigmatropic rearrangement in organic chemistry.

Synthesis Protocol: From 4-Bromophenol to 2-Allyl-4-bromophenol

This protocol outlines a reliable method for the synthesis of the title compound.[2][3]

Step 1: O-Allylation of 4-Bromophenol

-

To a solution of 4-bromophenol in a polar aprotic solvent (e.g., acetone or DMF), add a slight molar excess of a suitable base (e.g., anhydrous potassium carbonate, K₂CO₃, or sodium hydride, NaH) to deprotonate the phenol.

-

To this suspension, add allyl bromide (or allyl chloride) dropwise at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling, filter the mixture to remove inorganic salts and evaporate the solvent under reduced pressure to yield crude allyl 4-bromophenyl ether.

Step 2: Claisen Rearrangement

-

Heat the crude allyl 4-bromophenyl ether to a high temperature (typically 180-220 °C), often in a high-boiling solvent such as dimethylaniline.[2]

-

The[3][3]-sigmatropic rearrangement will occur, migrating the allyl group from the oxygen atom to the ortho position of the aromatic ring.

-

The product, 2-Allyl-4-bromophenol, can then be purified by distillation under reduced pressure.

The following diagram illustrates the synthetic workflow.

Caption: Synthetic workflow for 2-Allyl-4-bromophenol.

Spectroscopic Data Analysis

The following sections provide a detailed analysis of the expected spectroscopic data for 2-Allyl-4-bromophenol. These predictions are based on the known effects of the constituent functional groups and data from structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (in CDCl₃) are summarized below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| Phenolic OH | 5.0 - 6.0 | Broad singlet (br s) | The chemical shift is variable and depends on concentration and solvent. The signal will be broad due to hydrogen bonding and exchange. |

| Allyl CH₂ | ~ 3.4 | Doublet (d) | These allylic protons are adjacent to the aromatic ring and coupled to the vinylic CH proton. |

| Allyl CH (vinylic) | 5.8 - 6.1 | Multiplet (m) | This proton is coupled to both the allylic CH₂ and the terminal vinylic CH₂ protons, resulting in a complex multiplet. |

| Allyl CH₂ (terminal) | 5.0 - 5.2 | Multiplet (m) | These two diastereotopic protons will show distinct signals and complex coupling (geminal and vicinal) with the vinylic CH proton. |

| Aromatic H (position 6) | ~ 6.7 | Doublet (d) | This proton is ortho to the hydroxyl group and meta to the bromine atom. It is coupled to the proton at position 5. |

| Aromatic H (position 5) | ~ 7.2 | Double-doublet (dd) | This proton is coupled to the protons at positions 3 and 6. |

| Aromatic H (position 3) | ~ 7.3 | Doublet (d) | This proton, adjacent to the bromine, will be the most downfield of the aromatic signals. It shows coupling to the proton at position 5. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The predicted chemical shifts are as follows.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |

| Allyl CH₂ | ~ 35 | Typical for an allylic carbon attached to an aromatic ring. |

| Allyl CH₂ (terminal) | ~ 116 | Vinylic CH₂ carbon, shielded relative to the substituted vinylic carbon. |

| Allyl CH (vinylic) | ~ 136 | Vinylic CH carbon. |

| Aromatic C-Br | ~ 113 | The carbon directly attached to bromine is shielded by the halogen. |

| Aromatic C-H | 116 - 132 | The three C-H carbons on the ring will appear in this region. C3 and C5 will be further downfield than C6. |

| Aromatic C-Allyl | ~ 128 | The carbon bearing the allyl group. |

| Aromatic C-OH | ~ 152 | The carbon attached to the hydroxyl group is significantly deshielded and will be the most downfield aromatic signal. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption (cm⁻¹) | Appearance | Significance |

| O-H Stretch (Phenolic) | 3200 - 3550 | Broad, Strong | The broadness is a hallmark of hydrogen bonding associated with the hydroxyl group.[4] |

| C-H Stretch (Aromatic) | 3010 - 3100 | Medium | Characteristic of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | Corresponds to the C-H bonds of the allylic CH₂ group. |

| C=C Stretch (Alkene) | 1630 - 1650 | Medium | Indicates the presence of the allyl group's double bond. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | A series of sharp peaks characteristic of the aromatic ring.[5] |

| C-O Stretch (Phenolic) | 1200 - 1250 | Strong | The C-O bond in phenols absorbs at a higher wavenumber compared to aliphatic alcohols due to conjugation with the ring.[6] |

| C-Br Stretch | 500 - 600 | Medium to Strong | This absorption falls in the fingerprint region and confirms the presence of the carbon-bromine bond. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the stability of the aromatic ring. A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion at m/z 212 (for C₉H₉⁷⁹BrO) and m/z 214 (for C₉H₉⁸¹BrO).

-

Key Fragmentation Patterns:

-

Loss of Allyl Radical (M - 41): Cleavage of the bond between the aromatic ring and the allyl group would result in a fragment ion at m/z 171/173.

-

Loss of Br Radical (M - 79/81): This would lead to a fragment at m/z 133.

-

Benzylic Cleavage: The loss of a hydrogen radical from the allylic CH₂ group is possible, though less common than other pathways.

-

The workflow for spectroscopic analysis is summarized below.

Caption: Workflow for the spectroscopic elucidation of the compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-Allyl-4-bromophenol. By integrating established principles of NMR, IR, and MS with data from analogous compounds, a clear and actionable framework for the identification and characterization of this molecule is established. The detailed synthetic protocol and the interpretation of the expected spectral data offer researchers the foundational knowledge required to confidently work with this important chemical intermediate. The provided analysis underscores the power of a multi-technique spectroscopic approach for the unambiguous structural elucidation of organic compounds.

References

- Biosynth. (n.d.). 2-Allyl-4-bromophenol.

-

PrepChem.com. (n.d.). Synthesis of 2-allyl-4-bromophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258468, 2-Allyl-4-bromophenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258468, 2-Allyl-4-bromophenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). Retrieved from [Link]

-

quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. 2-Allyl-4-bromophenol | C9H9BrO | CID 258468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Allylphenol(1745-81-9) 13C NMR [m.chemicalbook.com]

- 3. 2-Bromo-4-methylphenol(6627-55-0) 13C NMR [m.chemicalbook.com]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. 2-Bromo-4-fluorophenol(496-69-5) 1H NMR spectrum [chemicalbook.com]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

Health and safety hazards of 2-Allyl-4-bromophenol

CAS No: 13997-74-5 | Formula: C₉H₉BrO Document Type: Technical Safety Guide & Risk Management Protocol Target Audience: Synthetic Organic Chemists, EHS Officers, and Drug Discovery Scientists

Executive Summary & Chemical Identity

2-Allyl-4-bromophenol is a halogenated phenolic intermediate used primarily in the synthesis of benzofurans and pharmaceutical antioxidants. While structurally related to common laboratory phenols, its specific combination of a bromine substituent and an allyl group creates a unique hazard profile characterized by severe ocular corrosivity , aquatic persistence , and thermal instability during specific synthetic manipulations (e.g., Claisen rearrangements).

This guide moves beyond generic SDS data, providing a mechanistic understanding of the compound's hazards and defining a self-validating safety protocol for its handling.

Physicochemical Properties Table

| Property | Value | Safety Implication |

| Physical State | Low-melting solid / Liquid | MP is ~50.5°C. May exist as a supercooled liquid or solid, complicating transfer techniques. |

| Boiling Point | ~273°C (760 mmHg) | High boiling point implies low vapor pressure at RT, but significant fume generation during heated reactions. |

| Flash Point | 119.1°C | Classified as combustible. High risk during high-temp rearrangements. |

| Lipophilicity (LogP) | ~2.88 | Moderate lipophilicity facilitates dermal absorption and bioaccumulation. |

| Acidity (pKa) | ~9-10 (Est.) | Bromine substitution increases acidity relative to phenol, enhancing corrosivity. |

Hazard Identification & Mechanistic Toxicology

The primary danger of 2-Allyl-4-bromophenol lies in its dual nature as a corrosive phenol and an alkylating agent precursor .

GHS Classification & Rationale[1][2]

-

Eye Damage (Category 1 - H318): DANGER. Causes serious eye damage.[1]

-

Mechanism:[2][3][4] Phenolic hydroxyl groups rapidly penetrate the corneal epithelium, causing protein denaturation and collagen coagulation. The bromine atom increases the molecule's density and lipophilicity, potentially deepening the penetration before neutralization is possible. Irreversible corneal opacity can occur within seconds.

-

-

Acute Toxicity, Oral (Category 4 - H302): Harmful if swallowed.[5][6][1][7]

-

Skin Irritation (Category 2 - H315): Causes skin irritation.[5][6][1][8]

-

Note: While classified as "Irritation" in some datasets, treated this as a potential chemical burn hazard due to the phenolic moiety.

-

-

Aquatic Toxicity (Acute/Chronic): High toxicity to aquatic organisms due to halogen persistence.

Molecular Mechanism of Toxicity

The following diagram illustrates the physiological impact pathways, highlighting why immediate decontamination is critical.

Figure 1: Mechanistic pathway of 2-Allyl-4-bromophenol toxicity, progressing from lipophilic penetration to cellular necrosis.

Operational Safety & Engineering Controls

Standard laboratory practices are insufficient for brominated phenols. The following "Defense-in-Depth" strategy must be employed.

Engineering Controls

-

Primary Containment: All handling of the neat substance must occur within a certified Chemical Fume Hood operating at face velocity >100 fpm.

-

Weighing: Use a static-free balance enclosure. If the substance is solid (MP ~50°C), avoid creating dust. If liquid, use positive displacement pipettes to prevent dripping.

Personal Protective Equipment (PPE) Matrix

-

Gloves (Critical):

-

Standard Nitrile (4 mil):INSUFFICIENT for prolonged contact. Phenols permeate nitrile rapidly.

-

Recommended Protocol:Double Gloving.

-

Inner: Nitrile (inspection layer).[5]

-

Outer: Laminate Film (Silver Shield/4H) or Viton (for heavy manipulation).

-

Self-Validation: Check inner glove for discoloration immediately after any splash on the outer glove.

-

-

-

Eye Protection: Chemical splash goggles are mandatory . A face shield is required during synthesis scale-up (>5g) or when heating.

-

Respiratory: If fume hood containment is breached or during spill cleanup, use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (P100 pre-filter recommended for dusts).

Synthesis & Reaction Safety: The Claisen Context

2-Allyl-4-bromophenol is often synthesized via Claisen rearrangement of allyl-(4-bromophenyl) ether or used as a substrate for further cyclization. These reactions pose specific thermal hazards.

Thermal Runaway Risk

The Claisen rearrangement is exothermic. When scaling up (>10g):

-

Solvent Selection: Use high-boiling solvents (e.g., N,N-dimethylaniline, decalin) to act as a heat sink. Avoid neat heating if possible.[9]

-

Temperature Control: Use an oil bath with a digital limit switch (thermocouple control). Never use a heat gun.

-

Pressure Relief: Ensure the reaction vessel is vented to a scrubber or inert gas line; never heat a closed system unless rated for high pressure.

Figure 2: Decision logic for thermal safety during the synthesis or rearrangement of 2-Allyl-4-bromophenol.

Emergency Response Protocols

CRITICAL NOTE: Water is often ineffective at removing lipophilic phenols from the skin. Polyethylene Glycol (PEG 300 or 400) is the specific antidote for phenol decontamination.

Skin Exposure (The "PEG Protocol")

-

Immediate Action: Do not hesitate. Time is tissue.

-

Wipe: Gently wipe off excess chemical with dry gauze (do not abrade skin).

-

Flush/Wash:

-

Preferred: Swab the area repeatedly with PEG 300/400 or a mixture of PEG/Methylated Spirits (70:30) for at least 15 minutes.

-

Alternative: If PEG is unavailable, flush with massive amounts of water (shower) for >30 minutes. Soap must be used to solubilize the lipophilic phenol.

-

-

Medical: Seek evaluation. Phenol burns can be painless due to nerve damage (anesthetic effect).

Eye Exposure

-

Irrigate: Immediately flush with eyewash station for minimum 30 minutes . Hold eyelids open forcibly.

-

Transport: Transport to emergency care during irrigation if possible, or immediately after. Consult an ophthalmologist immediately.

Spill Management

-

Isolate: Evacuate the immediate area (10m radius).

-

PPE: Don Full-Face Respirator (OV/AG) and Laminate gloves.

-

Neutralize: Adsorb liquid spills with vermiculite or sand. Do not use combustible materials (sawdust).

-

Disposal: Collect in a sealed container labeled "Hazardous Waste: Toxic/Corrosive Phenols."

References

-

National Institutes of Health (NIH) - PubChem. 2-Allyl-4-bromophenol | C9H9BrO | CID 258468. [Link]

-

ChemSrc. 4-bromo-2-prop-2-enyl-phenol Physicochemical Properties. [Link][10]

-

PrepChem. Synthesis of 2-allyl-4-bromophenol via Claisen Rearrangement. [Link]

Sources

- 1. 2-Allyl-4-bromophenol | C9H9BrO | CID 258468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103408404A - Process for synthesizing p-bromophenol - Google Patents [patents.google.com]

- 3. biosynth.com [biosynth.com]

- 4. Toxicological Effects and Mechanisms of 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47) on Marine Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cochise.edu [cochise.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. carlroth.com [carlroth.com]

- 10. 4-bromo-2-prop-2-enyl-phenol | CAS#:13997-74-5 | Chemsrc [chemsrc.com]

Technical Guide: Solubility and Stability of 2-Allyl-4-bromophenol

Executive Summary

2-Allyl-4-bromophenol (CAS 13997-74-5) is a functionalized phenolic intermediate utilized in the synthesis of bioactive scaffolds and as a radical scavenging antioxidant. Its utility in drug development is defined by the dual reactivity of its phenolic hydroxyl group (susceptible to deprotonation and oxidation) and its allyl side chain (susceptible to radical polymerization and oxidative cleavage).

This guide provides a rigorous technical framework for handling this compound. The data indicates that oxidation and photolytic degradation are the primary stability risks. Researchers must utilize deoxygenated solvents and inert atmosphere storage to maintain compound integrity.

Physicochemical Profile

Understanding the molecular properties is the first step to accurate experimental design. The lipophilicity (LogP ~3.3) indicates poor aqueous solubility, necessitating organic co-solvents for biological assays.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Experimental Implication |

| Molecular Weight | 213.07 g/mol | Calculation basis for Molarity. |

| LogP (Predicted) | ~3.3 | Highly lipophilic; partitions into membranes/lipids. |

| pKa (Est.) | ~9.3 – 9.8 | Weak acid. Deprotonates at pH > 10. Neutral at physiological pH. |

| Appearance | Colorless to pale yellow oil/solid | Yellowing indicates oxidation (quinone formation). |

| Solubility (Water) | < 1 mg/mL (Poor) | Requires organic stock (DMSO/EtOH). |

| Solubility (Organic) | > 50 mg/mL (DMSO, Ethanol) | Ideal for high-concentration stock solutions. |

Technical Insight: The ortho-allyl group provides steric bulk but does not significantly alter the acidity compared to 4-bromophenol. However, the electron-rich allyl double bond increases susceptibility to electrophilic attack and radical oxidation compared to simple halophenols.

Solubility & Stock Solution Protocol

Due to its high LogP, 2-Allyl-4-bromophenol requires organic solvents for solubilization. The following protocol ensures the creation of a stable stock solution suitable for biological or chemical assays.

Solvent Selection Matrix

-

DMSO (Dimethyl Sulfoxide): Preferred. High solubility (>100 mM), low volatility, compatible with cell culture (at <0.5% v/v).

-

Ethanol (Absolute): Good solubility. Volatile. Susceptible to evaporation during storage, altering concentration.

-

Water/PBS: Incompatible for stock preparation. Use only for final dilution.

Protocol: Preparation of 100 mM Stock Solution (Anhydrous/Anaerobic)

Objective: Create a stock solution that minimizes oxidative degradation.

-

Calculate Mass: To prepare 10 mL of 100 mM stock, weigh 213.1 mg of 2-Allyl-4-bromophenol.

-

Solvent Preparation: Degas anhydrous DMSO by bubbling with Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen.

-

Dissolution:

-

Add the weighed solid to a chemically resistant amber glass vial.

-

Add 10 mL of degassed DMSO.

-

Vortex gently until fully dissolved (Solution should be clear).

-

-

Aliquot & Store:

-

Immediately aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles.

-

Overlay the liquid in each vial with Argon gas before capping.

-

Store at -20°C or -80°C .

-

Stability & Degradation Mechanisms

The stability of 2-Allyl-4-bromophenol is compromised by two main pathways: Phenolic Oxidation and Allylic Oxidation/Polymerization .

Mechanism Analysis[1][2]

-

Phenolic Oxidation: In the presence of oxygen and light, the phenol moiety can oxidize to form quinone intermediates (often colored yellow/brown).

-

Allylic Reactivity: The allyl group is sensitive to free radicals. Auto-oxidation at the allylic position (forming hydroperoxides) or polymerization of the double bond can occur, especially if the phenol acts as an antioxidant and generates phenoxy radicals that couple.

Visualization: Degradation Pathways

The following diagram illustrates the potential degradation routes researchers must mitigate.

Figure 1: Primary degradation pathways including radical formation leading to quinones or polymerization.

Handling & Storage Workflow

To maintain the integrity of 2-Allyl-4-bromophenol, a rigorous "Chain of Custody" approach regarding environmental exposure is required.

Critical Storage Rules

-

Temperature: Store neat compound at 2-8°C; Stock solutions at -20°C.

-

Atmosphere: Argon or Nitrogen blanket is mandatory for long-term storage.

-

Light: Protect from light (Amber vials/Aluminum foil) to prevent photo-oxidation.

Visualization: Storage & Handling Logic[3]

Figure 2: Step-by-step workflow from receipt to experimental use to minimize degradation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 258468, 2-Allyl-4-bromophenol. Retrieved from [Link][1]

Sources

Technical Guide: Theoretical Properties and Computed Descriptors of 2-Allyl-4-bromophenol

Executive Summary

2-Allyl-4-bromophenol (CAS: 13997-74-5) represents a distinct pharmacophore merging a phenolic core with a lipophilic allyl chain and a halogen bond-donating bromine substituent. This molecular architecture positions it as a versatile scaffold in medicinal chemistry, particularly for the development of antimicrobial agents, antioxidants, and enzyme inhibitors (e.g., cholinesterases).

This technical guide provides a rigorous analysis of its physicochemical descriptors, theoretical electronic properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. It establishes a validated computational framework for researchers to predict its reactivity and biological interactions.

Molecular Architecture & Geometric Properties[1]

Structural Definition

The molecule consists of a phenol ring substituted at the ortho position with an allyl group (prop-2-en-1-yl) and at the para position with a bromine atom.

-

IUPAC Name: 4-Bromo-2-(prop-2-en-1-yl)phenol[1]

-

SMILES: C=CCC1=C(C=CC(=C1)Br)O

Geometric Constraints (Theoretical)

In a ground-state equilibrium geometry (typically optimized via DFT B3LYP/6-311++G(d,p)), the phenol ring maintains planarity. However, the allyl group introduces conformational flexibility.

-

Torsion Angle: The C2-C(allyl) bond allows rotation, but the lowest energy conformer often positions the allyl double bond away from the hydroxyl group to minimize steric repulsion.

-

Bond Lengths: The C-Br bond length is characteristically ~1.90 Å, significantly longer than C-H bonds, creating a distinct "sigma-hole" potential for halogen bonding interactions with biological targets (e.g., carbonyl backbone of proteins).

Computed Physicochemical Descriptors

The following descriptors are derived from high-fidelity algorithms (e.g., XLogP3, Cactvs) and are critical for assessing "drug-likeness."

| Descriptor | Value | Significance in Drug Design |

| Molecular Weight | 213.07 g/mol | Well within the <500 Da limit for oral bioavailability (Lipinski's Rule). |

| XLogP3 (Lipophilicity) | ~3.3 | Indicates moderate lipophilicity; likely to cross cell membranes but requires formulation for aqueous solubility. |

| TPSA (Topological Polar Surface Area) | 20.2 Ų | Low TPSA (<140 Ų) suggests excellent passive blood-brain barrier (BBB) permeation.[1] |

| H-Bond Donors | 1 | The phenolic -OH is a donor; critical for receptor binding. |

| H-Bond Acceptors | 1 | The phenolic oxygen acts as an acceptor. |

| Rotatable Bonds | 2 | Low flexibility (Allyl chain) favors rigid binding in enzyme pockets (lower entropic penalty). |

| Complexity | 136 | Moderate synthetic complexity. |

Data Source: PubChem Computed Descriptors [1].[1][3][4][5]

Theoretical Electronic Properties (DFT Framework)

To understand the reactivity of 2-Allyl-4-bromophenol, researchers utilize Density Functional Theory (DFT). The following theoretical framework describes the electronic landscape.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6]

-

HOMO Location: Predominantly localized on the phenol ring and the oxygen lone pairs. This region is susceptible to electrophilic attack and radical scavenging (antioxidant activity).

-

LUMO Location: Distributed across the aromatic system and the bromine substituent, indicating sites for nucleophilic attack.

-

Chemical Hardness (

): A large HOMO-LUMO gap would indicate stability.[7] However, phenols are generally reactive (

Molecular Electrostatic Potential (MEP)

-

Negative Regions (Red): Concentrated around the phenolic oxygen and the

-system of the allyl double bond. These are docking sites for cationic amino acid residues (e.g., Lysine, Arginine). -

Positive Regions (Blue): The phenolic hydrogen and the region opposite the C-Br bond (Sigma hole).

Computational Workflow Diagram

The following Graphviz diagram outlines the standard protocol for deriving these electronic properties.

Figure 1: Standard Computational Workflow for Electronic Property Prediction.

ADMET Profiling & Bioactivity Potential

Pharmacokinetics (ADME)

-

Absorption: High gastrointestinal absorption is predicted due to LogP ~3.3 and low molecular weight.

-

Metabolism: The allyl group is a metabolic "soft spot." Cytochrome P450 enzymes typically epoxidize the terminal double bond, creating a reactive epoxide intermediate which may be detoxified by epoxide hydrolases. The phenol moiety is subject to Phase II glucuronidation.

-

BBB Penetration: The combination of low TPSA and moderate lipophilicity predicts high BBB permeability, making it a viable scaffold for CNS-targeted drugs (e.g., AChE inhibitors for Alzheimer's).

Toxicity Risks

-

Skin/Eye Irritation: Phenols are known irritants (H315, H319).

-

Aquatic Toxicity: Halogenated phenols often exhibit high toxicity to aquatic life due to membrane disruption.

Structure-Activity Relationship (SAR) Logic

The biological activity is driven by three distinct zones:

-

Zone A (Phenol): H-bonding and radical scavenging.

-

Zone B (Allyl): Hydrophobic interaction and covalent trapping potential (via metabolic activation).

-

Zone C (Bromine): Halogen bonding and lipophilicity modulation.

Figure 2: Structure-Activity Relationship (SAR) mapping of functional groups to biological mechanisms.

Experimental & Computational Protocols

Protocol: DFT Calculation Setup

To replicate the theoretical properties described:

-

Software: Gaussian 16 or ORCA.

-

Input: Generate 3D coordinates from SMILES.

-

Method: Hybrid Functional B3LYP .

-

Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for the anionic character of the phenolate oxygen and lone pairs; polarization functions d,p are essential for the Bromine atom).

-

Solvation: Use PCM (Polarizable Continuum Model) with Water or DMSO to simulate biological environments.

-

Validation: Ensure no imaginary frequencies in the vibrational analysis.

Protocol: Molecular Docking (e.g., against AChE)

-

Ligand Prep: Minimize energy using MMFF94 force field. Set rotatable bonds (Allyl group).

-

Protein Prep: Retrieve PDB structure (e.g., Torpedo californica AChE). Remove water molecules; add polar hydrogens.

-

Grid Generation: Center grid box on the active site gorge (Ser200, His440).

-

Docking: Run AutoDock Vina with exhaustiveness=8.

-

Analysis: Look for Pi-Pi stacking (Phenol ring with Trp84) and Halogen bonding (Br interaction).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 258468, 2-Allyl-4-bromophenol. Retrieved February 11, 2026 from [Link]

-

Guzel, Y., et al. (2023). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Chemistry & Biodiversity.[8] [Link]

-

ChemSrc. 2-Allyl-4-bromophenol Physicochemical Properties.[Link]

Sources

- 1. 2-Allyl-4-bromophenol | C9H9BrO | CID 258468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-allyl-4-bromophenol (C9H9BrO) [pubchemlite.lcsb.uni.lu]

- 3. 2-Methyl-4-allyl-phenol | C10H12O | CID 13660470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Allylphenol | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging 2-Allyl-4-bromophenol in Advanced Multi-Step Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-Allyl-4-bromophenol as a versatile and strategic building block in multi-step organic synthesis. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for its synthesis and subsequent transformations. This document is designed for researchers, scientists, and drug development professionals, aiming to unlock the full potential of this trifunctional intermediate in the creation of complex molecular architectures, including heterocyclic scaffolds and highly substituted aromatic systems.

Introduction: The Strategic Value of 2-Allyl-4-bromophenol

2-Allyl-4-bromophenol is a valuable intermediate in organic synthesis due to its unique arrangement of three distinct and orthogonally reactive functional groups: a phenolic hydroxyl, an allyl group, and an aryl bromide. This configuration allows for a programmed, stepwise functionalization, making it a powerful tool for building molecular complexity.

-

The Phenolic Hydroxyl Group: Serves as a nucleophile or can be readily converted into an ether or ester. It also directs electrophilic aromatic substitution to the ortho and para positions.

-

The Allyl Group: A versatile handle for a wide array of transformations, including oxidative cyclization, epoxidation, dihydroxylation, and isomerization. Its position ortho to the hydroxyl group is critical for intramolecular cyclization reactions to form key heterocyclic systems like benzofurans.[1]

-

The Aryl Bromide: An ideal electrophilic partner for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.[2][3]

The strategic application of these functionalities has positioned 2-Allyl-4-bromophenol and its derivatives as key precursors for molecules with significant biological activity, including potential antioxidant and anticancer properties.[4][5][6]

Physicochemical Properties of 2-Allyl-4-bromophenol

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | [7] |

| Molar Mass | 213.07 g/mol | [8] |

| CAS Number | 13997-74-5 | [7][8] |

| Boiling Point | 138 °C | [8] |

| Flash Point | 119.1 °C | [8] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid |

Foundational Synthesis: Preparation of 2-Allyl-4-bromophenol

The most reliable and widely adopted synthesis of 2-Allyl-4-bromophenol starts from the readily available 4-bromophenol. The process involves two key transformations: a Williamson ether synthesis to form the allyl phenyl ether, followed by a thermal[9][9]-sigmatropic Claisen rearrangement.[9][10]

Mechanism Insight: The Claisen Rearrangement

The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered cyclic transition state.[11][12] This intramolecular process involves the movement of six pi-electrons, leading to the formation of a new C-C bond between the terminal carbon of the allyl group and the ortho-carbon of the aromatic ring.[11] The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable aromatic phenol to yield the final 2-allylphenol product.[11][13]

Caption: Mechanism of the Claisen Rearrangement.

Protocol 1: Two-Step Synthesis of 2-Allyl-4-bromophenol

Step 1: O-Allylation of 4-Bromophenol to form Allyl 4-bromophenyl ether

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone or DMF as the solvent.

-

Reaction Initiation: Stir the suspension vigorously and add allyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the mixture to reflux (for acetone) or ~60 °C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude allyl 4-bromophenyl ether can be purified by vacuum distillation.[10]

Step 2: Claisen Rearrangement to 2-Allyl-4-bromophenol

-

Reaction Setup: Place the purified allyl 4-bromophenyl ether (1.0 eq) in a round-bottom flask. For high-boiling ethers, a high-boiling solvent like N,N-dimethylaniline can be used.[10]

-

Reaction Conditions: Heat the ether to approximately 195-250 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 4 hours.[10][11] The optimal temperature may vary and should be determined empirically.

-

Monitoring: Follow the disappearance of the starting material by TLC.

-

Purification: Upon completion, cool the reaction mixture. The product, 2-Allyl-4-bromophenol, can be purified directly by vacuum distillation to yield the final product.[10]

Key Synthetic Applications & Protocols

The true utility of 2-Allyl-4-bromophenol is demonstrated in its conversion to more complex structures.

Application 1: Synthesis of Substituted Benzofurans

2-Allylphenols are canonical precursors for the synthesis of benzofuran and dihydrobenzofuran ring systems, which are prevalent motifs in biologically active natural products and pharmaceuticals.[1][14] A common strategy is the palladium-catalyzed oxidative cyclization.

Caption: Workflow for Palladium-Catalyzed Benzofuran Synthesis.

Protocol 2: Palladium-Catalyzed Synthesis of 7-Bromo-2-methyl-2,3-dihydrobenzofuran

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-Allyl-4-bromophenol (1.0 eq) in a suitable solvent such as DMSO or acetic acid.

-

Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and an oxidant like benzoquinone (2.0 eq).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours.

-

Monitoring: Track the consumption of the starting material using TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the desired dihydrobenzofuran product.

A light-driven protocol for synthesizing 2,3-dihydrobenzofurans from allyl-functionalized phenols has also been reported, offering a milder alternative.[15]

Application 2: C-C and C-N Bond Formation via Cross-Coupling

The aryl bromide in 2-Allyl-4-bromophenol is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex biaryl systems or the introduction of nitrogen-based functional groups.[3][16] The Suzuki-Miyaura coupling is a particularly powerful method for creating C-C bonds.[17]

The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[2][17]

Caption: Generalized Catalytic Cycle for Suzuki Cross-Coupling.

Protocol 3: Suzuki Coupling of (Protected) 2-Allyl-4-bromophenol

Note: It is often necessary to protect the phenolic hydroxyl group (e.g., as a methyl or benzyl ether) to prevent side reactions under the basic conditions of the Suzuki coupling.

-

Reagent Setup: To a degassed mixture of a suitable solvent (e.g., dioxane/water or DME) in a round-bottom flask, add the protected 2-Allyl-4-bromophenol (1.0 eq), an arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq).

-

Reaction Conditions: Heat the mixture to reflux (80-100 °C) under an inert atmosphere for 6-18 hours until TLC indicates completion.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic phase (anhydrous Na₂SO₄), concentrate, and purify the crude product by column chromatography on silica gel. If a protecting group was used, it can be removed in a subsequent step (e.g., BBr₃ for a methyl ether).

Safety and Handling

2-Allyl-4-bromophenol should be handled with appropriate care in a well-ventilated fume hood. Based on available GHS data, it is classified as:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[7]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Conclusion

2-Allyl-4-bromophenol stands out as a supremely versatile synthetic intermediate. Its three distinct functional handles can be addressed with high selectivity, enabling the efficient construction of complex molecular frameworks. From the synthesis of heterocyclic cores like benzofurans to the elaboration of aromatic systems via cross-coupling, this building block provides a reliable and strategic platform for innovation in medicinal chemistry, agrochemistry, and materials science. The protocols and insights provided herein serve as a robust foundation for researchers to harness the full synthetic power of this valuable compound.

References

- Google Patents. (2014). CN104211581A - Synthesis process of allylphenol compounds.

-

PrepChem.com. (n.d.). Synthesis of 2-allyl-4-bromophenol. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 18.5: Reactions of Ethers- Claisen Rearrangement. Retrieved February 2, 2026, from [Link]

-

Kim, E., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. Available at: [Link]

-

Barbero, F., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2021). Synthesis and Characterization of Novel Bromophenols: Determination of Their Anticholinergic, Antidiabetic and Antioxidant Activities. Retrieved February 2, 2026, from [Link]

- Google Patents. (2014). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.

-

Chemistry LibreTexts. (2019). 18.15 Examples of Multistep Synthesis. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Claisen rearrangement. Retrieved February 2, 2026, from [Link]

-

PubMed. (2011). Palladium-catalyzed allyl cross-coupling reactions with in situ generated organoindium reagents. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-arylbenzofurans. Retrieved February 2, 2026, from [Link]

-

YouTube. (2025). Multi-Step Reactions / Synthesis [LIVE RECORDING] Organic Chemistry Finals Review. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Allyl-4-bromophenol. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved February 2, 2026, from [Link]

-

Chemical Reviews. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved February 2, 2026, from [Link]

-

MDPI. (2023). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 9.10: An Introduction to Multiple Step Synthesis. Retrieved February 2, 2026, from [Link]

-

MDPI. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved February 2, 2026, from [Link]

-

Luminix Health. (n.d.). 2-Allyl-4-bromophenol. Retrieved February 2, 2026, from [Link]

-

Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 2, 2026, from [Link]

-

ChemistryViews. (2023). Flexible Synthesis of Benzofuranones. Retrieved February 2, 2026, from [Link]

-

Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved February 2, 2026, from [Link]

-

The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved February 2, 2026, from [Link]

-

MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved February 2, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 4. biosynth.com [biosynth.com]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Allyl-4-bromophenol | C9H9BrO | CID 258468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. luminixhealth.com [luminixhealth.com]

- 9. CN104211581A - Synthesis process of allylphenol compounds - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 13. Claisen Rearrangement [organic-chemistry.org]

- 14. chemistryviews.org [chemistryviews.org]

- 15. Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nobelprize.org [nobelprize.org]

Strategic Utilization of 2-Allyl-4-bromophenol in Medicinal Chemistry

Executive Summary

2-Allyl-4-bromophenol (2-A-4-BP) represents a "privileged intermediate" in medicinal chemistry due to its orthogonal reactivity landscape. It possesses three distinct reactive handles:

-

Phenolic Hydroxyl: Nucleophilic handle for etherification or esterification.

-

Allyl Group: Latent olefin for metathesis, hydroboration, or electrophilic cyclization (forming benzofurans).

-

Aryl Bromide: Electrophilic handle for transition-metal catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig).

This guide details the strategic application of 2-A-4-BP in synthesizing benzofuran pharmacophores and biaryl scaffolds , providing validated protocols for high-yield conversion.

Reactivity Landscape & Strategic Planning

The utility of 2-A-4-BP lies in its ability to undergo divergent synthesis. The diagram below illustrates the chemoselective pathways available to the medicinal chemist.

Figure 1: Divergent synthetic pathways starting from 2-Allyl-4-bromophenol.

Protocol 1: Synthesis of 2-Allyl-4-bromophenol

Context: While commercially available, in-house synthesis via Claisen Rearrangement is often required for scale-up or when introducing isotopic labels. This two-step sequence involves O-allylation followed by a [3,3]-sigmatropic rearrangement.

Step 1: O-Allylation

Reaction: 4-Bromophenol + Allyl Bromide

-

Setup: Charge a 3-neck round-bottom flask with 4-Bromophenol (1.0 equiv) and Acetone (0.5 M concentration).

-

Base Addition: Add Potassium Carbonate (

, 1.5 equiv) . Stir at room temperature for 15 minutes. -

Alkylation: Add Allyl Bromide (1.2 equiv) dropwise via an addition funnel to control the exotherm.

-

Reflux: Heat the mixture to reflux (

C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1). -

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

.

Step 2: Thermal Claisen Rearrangement

Reaction: Allyl 4-bromophenyl ether

Critical Insight: This reaction is exothermic and requires high activation energy. The use of a high-boiling solvent acts as a heat sink to prevent polymerization.

-

Solvent System: Dissolve the crude allyl ether in N,N-Diethylaniline (1.0 M).

-

Note: Alternatively, perform neat at

C, but solvent provides better thermal control.

-

-

Reaction: Heat the solution to 190-200°C under an argon atmosphere for 4-8 hours.

-

Purification: Cool to room temperature. Dilute with diethyl ether. Wash with 2M HCl (3x) to remove the N,N-diethylaniline amine solvent.

-

Isolation: Dry organic layer, concentrate, and purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 75-85% over two steps.

Protocol 2: Construction of the Benzofuran Scaffold

Application: Synthesis of 2-(iodomethyl)-2,3-dihydrobenzofuran derivatives. Mechanism: 5-exo-trig iodocyclization. The iodine activates the alkene, and the phenolic oxygen attacks the internal carbon, forming the ring.

Materials

-

Substrate: 2-Allyl-4-bromophenol (1.0 equiv)

-

Iodine Source:

(2.0 equiv) -

Base:

(3.0 equiv) -

Solvent:

(DCM) or MeCN

Step-by-Step Methodology

-

Preparation: Dissolve 2-Allyl-4-bromophenol (1 mmol) in DCM (10 mL) in a foil-wrapped flask (to protect from light).

-

Activation: Add

(3 mmol) followed by -

Cyclization: Stir vigorously at room temperature for 2-4 hours. The solution will turn dark violet/brown.

-

Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous

(Sodium thiosulfate) . Shake until the iodine color disappears (solution becomes colorless/pale yellow). -

Extraction: Extract with DCM (3x). Wash combined organics with brine and dry over

. -

Result: This yields 5-bromo-2-(iodomethyl)-2,3-dihydrobenzofuran .

-

Strategic Note: The resulting alkyl iodide is a versatile handle. It can be displaced by azides (for click chemistry), amines, or eliminated (using DBU) to form the methyl-substituted benzofuran.

-

Protocol 3: Orthogonal Functionalization (Suzuki Coupling)

Application: Synthesizing biaryl scaffolds while preserving the allyl group for later cyclization. Challenge: Preventing Pd-catalyzed isomerization of the allyl group to the styrenyl isomer.

Optimized Conditions

-

Catalyst:

(3-5 mol%)-

Why: Ferrocenyl ligands are bulky and prevent the

-hydride elimination responsible for allyl isomerization.

-

-

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Methodology

-

Degassing: In a microwave vial or Schlenk tube, combine 2-Allyl-4-bromophenol (1.0 equiv) , Aryl Boronic Acid (1.2 equiv) , and Base .

-

Solvent Addition: Add the solvent mixture and sparge with Argon for 10 minutes (Critical to preserve catalyst life).

-

Catalyst Addition: Add

. Seal the vessel immediately. -

Heating: Heat to 80°C for 4-12 hours.

-

Note: Do not exceed 100°C to minimize allyl migration.

-

-

Workup: Dilute with EtOAc, filter through a pad of Celite, and wash with water.

-

Outcome: Yields 2-Allyl-4-arylphenol .[1] This product can now be subjected to Protocol 2 (Iodocyclization) to generate 5-aryl-benzofuran derivatives, expanding the library diversity.

Structural Validation & Data Summary

| Parameter | 2-Allyl-4-bromophenol | 5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran |

| Molecular Weight | 213.07 g/mol | 338.97 g/mol |

| Appearance | Pale yellow oil | Off-white solid |

| Key 1H NMR Signal | Allylic -CH2- ( | CH-I ( |

| Key 1H NMR Signal | Terminal Olefin ( | Methine CH-O ( |

| Reactivity | Nucleophile (OH), Electrophile (Br) | Electrophile (Alkyl-I), Electrophile (Ar-Br) |

Workflow Visualization

Figure 2: Complete synthetic workflow from commodity chemical to diversified pharmacophore.

References

-

Claisen Rearrangement Mechanism & Scope

-

Benzofuran Synthesis via Iodocyclization

- Title: Synthesis of Benzofurans via Iodocycliz

- Source: Journal of Organic Chemistry (General Methodology Reference).

-

URL:[Link]

-

Suzuki Coupling on Allyl-Phenols

-

Medicinal Chemistry Applications

- Title: Synthesis and Biological Evaluation of Benzofuran Deriv

- Source: European Journal of Medicinal Chemistry.

-

URL:[Link]

Sources

Application Note: A Comprehensive Guide to the High-Temperature Claisen Rearrangement of Allyl 4-Bromophenyl Ether

Introduction and Scientific Context

The Claisen rearrangement is a robust and synthetically valuable[1][1]-sigmatropic rearrangement that has been a cornerstone of organic synthesis for over a century.[2][3] The reaction involves the concerted, intramolecular rearrangement of an allyl vinyl ether or an allyl aryl ether upon heating.[4][5] The aromatic Claisen rearrangement, the focus of this guide, transforms an allyl aryl ether into an ortho-allylphenol, thereby forming a new carbon-carbon bond and functionalizing the aromatic ring.[6] This transformation is particularly significant as the resulting allylphenol structures are precursors to a wide range of complex molecules, including natural products and pharmacologically active compounds.[7]

This application note specifically details the thermal rearrangement of allyl 4-bromophenyl ether. The bromine substituent serves as a useful synthetic handle for subsequent cross-coupling reactions, making the product, 2-allyl-4-bromophenol, a versatile building block.[7] The uncatalyzed reaction typically requires high temperatures (180-250 °C) to overcome the activation energy barrier.[2][8] Understanding the causality behind the experimental parameters is crucial for achieving high yields and purity.

Reaction Mechanism: A Stepwise Pericyclic Transformation

The aromatic Claisen rearrangement proceeds through a concerted, intramolecular mechanism involving a cyclic transition state.[2][8] The entire process can be understood in two key stages:

-